molecular formula C19H14ClN5O3S B5201539 3-(Allylsulfanyl)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

3-(Allylsulfanyl)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

Cat. No.: B5201539
M. Wt: 427.9 g/mol
InChI Key: QAKYPBQKBCUSJY-UHFFFAOYSA-N
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Description

3-(Allylsulfanyl)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes an allylsulfanyl group, a chloro-nitrophenyl group, and a triazino-benzoxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allylsulfanyl)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazino-Benzoxazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazino-benzoxazepine core.

    Introduction of the Allylsulfanyl Group: The allylsulfanyl group is introduced through a nucleophilic substitution reaction, where an allyl thiol reacts with a suitable leaving group on the triazino-benzoxazepine core.

    Attachment of the Chloro-Nitrophenyl Group: This step involves the coupling of a chloro-nitrophenyl moiety to the triazino-benzoxazepine core, typically through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Allylsulfanyl)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine undergoes various types of chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Allylsulfanyl)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Allylsulfanyl)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Allylsulfanyl)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its allylsulfanyl group, chloro-nitrophenyl moiety, and triazino-benzoxazepine core make it a versatile compound for various applications.

Properties

IUPAC Name

6-(4-chloro-3-nitrophenyl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O3S/c1-2-9-29-19-22-18-16(23-24-19)12-5-3-4-6-14(12)21-17(28-18)11-7-8-13(20)15(10-11)25(26)27/h2-8,10,17,21H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKYPBQKBCUSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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